Arg-Pro-Pro-Gly-Phe-Ser

Thrombosis Platelet Aggregation Protease-Activated Receptor (PAR)

Arg-Pro-Pro-Gly-Phe-Ser is the definitive α-thrombin/PAR1/4 axis inhibitor, not a BK B2 receptor ligand. Unlike generic bradykinin fragments or B2 antagonists (e.g., HOE 140), this hexapeptide selectively blocks thrombin-induced platelet aggregation (IC50 ~0.5 mM) without affecting ADP, collagen, or U46619 responses. Its core RPPGF motif acts as a thrombostatin, preventing PAR1/4 cleavage. Stable in biological fluids, it serves as a reliable kinin system biomarker. Essential for dissecting thrombin-mediated signaling in thrombosis, vascular permeability, and neuroprotection. Procure for validated, mechanism-specific research.

Molecular Formula C30H45N9O8
Molecular Weight 659.7 g/mol
Cat. No. B13388654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Pro-Pro-Gly-Phe-Ser
Molecular FormulaC30H45N9O8
Molecular Weight659.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)O
InChIInChI=1S/C30H45N9O8/c31-19(9-4-12-34-30(32)33)27(44)39-14-6-11-23(39)28(45)38-13-5-10-22(38)26(43)35-16-24(41)36-20(15-18-7-2-1-3-8-18)25(42)37-21(17-40)29(46)47/h1-3,7-8,19-23,40H,4-6,9-17,31H2,(H,35,43)(H,36,41)(H,37,42)(H,46,47)(H4,32,33,34)
InChIKeyDXJRNQYAYGIHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Arg-Pro-Pro-Gly-Phe-Ser (Bradykinin 1-6) as a Thrombin-Induced Platelet Activation Inhibitor


Arg-Pro-Pro-Gly-Phe-Ser (Bradykinin 1-6; CAS: 23815-88-5) is a stable, amino-truncated hexapeptide metabolite of the vasoactive nonapeptide bradykinin (BK), generated primarily through proteolytic cleavage by carboxypeptidase Y (CPY) . Unlike its parent compound and many other bradykinin fragments which act on G-protein coupled B2 receptors (BK B2R) to modulate vasodilation and inflammation, Arg-Pro-Pro-Gly-Phe-Ser has been identified as a selective inhibitor of α-thrombin-induced platelet activation [1]. This specific bioactivity is attributed to its core sequence, which serves as a potent 'thrombostatin', preventing thrombin from cleaving and activating Protease-Activated Receptors 1 and 4 (PAR1 and PAR4) [2]. This unique mechanism distinguishes it from other bradykinin-related peptides, making it a critical tool for dissecting thrombin-mediated signaling pathways in cardiovascular and thrombosis research.

Why Arg-Pro-Pro-Gly-Phe-Ser Cannot Be Substituted by Other Bradykinin Fragments or B2 Antagonists


The fundamental reason generic substitution fails for Arg-Pro-Pro-Gly-Phe-Ser is its distinct and orthogonal mechanism of action compared to other bradykinin fragments and in-class BK B2 receptor antagonists like HOE 140 (Icatibant) [1]. While HOE 140 is a potent, synthetic peptide antagonist designed to block the B2 receptor with nanomolar affinity (Ki = 0.798 nM), Arg-Pro-Pro-Gly-Phe-Ser is a naturally occurring metabolite that does not primarily function as a B2 receptor ligand . Its biological activity is defined by its ability to selectively inhibit α-thrombin-induced platelet aggregation, a function not shared by B2 antagonists [2]. The core inhibitory sequence, RPPGF, directly interacts with the active site of thrombin and the exodomain of PAR1/4, preventing receptor cleavage [3]. Therefore, substituting Arg-Pro-Pro-Gly-Phe-Ser with a B2 antagonist (e.g., HOE 140) or a B1 receptor modulator (e.g., Des-Arg9-Bradykinin) will completely alter the experimental outcome, as the latter compounds have negligible activity on thrombin-mediated platelet activation pathways.

Arg-Pro-Pro-Gly-Phe-Ser: Quantitative Differentiation and Procurement-Relevant Evidence


Arg-Pro-Pro-Gly-Phe-Ser vs. Bradykinin and RPPGF: Potency in Inhibiting α-Thrombin-Induced Platelet Aggregation

Arg-Pro-Pro-Gly-Phe-Ser (Bradykinin 1-6) functions as an inhibitor of α-thrombin-induced platelet activation, a property derived from its core RPPGF sequence. In direct head-to-head comparison, the minimal active fragment RPPGF demonstrates comparable inhibitory potency to full-length bradykinin in this specific assay, with an IC50 of 0.5 mM for inhibiting α-thrombin-induced platelet aggregation in washed isolated platelets . Bradykinin itself inhibited aggregation with an IC50 of 0.25 mM [1]. This data confirms that the anti-thrombin activity resides within the N-terminal pentapeptide sequence and is preserved in the hexapeptide Arg-Pro-Pro-Gly-Phe-Ser, distinguishing it from other bradykinin metabolites that lack this N-terminal motif [2].

Thrombosis Platelet Aggregation Protease-Activated Receptor (PAR) Cardiovascular Research

Arg-Pro-Pro-Gly-Phe-Ser vs. HOE 140 (Icatibant): Fundamental Divergence in Mechanism and Target

Arg-Pro-Pro-Gly-Phe-Ser and HOE 140 (Icatibant) operate through completely distinct mechanisms. HOE 140 is a potent, synthetic B2 receptor antagonist with an IC50 of 1.07 nM and a Ki of 0.798 nM for the human B2 receptor . In contrast, Arg-Pro-Pro-Gly-Phe-Ser does not potently interact with the B2 receptor; its primary target is the protease-activated receptor (PAR) pathway [1]. The core RPPGF sequence binds to the active site of thrombin (interacting with the catalytic triad His57, Asp189, Ser195) and blocks thrombin's cleavage of PAR1 (IC50 = 20 μM for blocking biotinylated NATLDPRSFLLR binding to RPPGC) [2]. Therefore, HOE 140 is active in the low nanomolar range on B2R, while Arg-Pro-Pro-Gly-Phe-Ser is active in the micromolar to millimolar range on the thrombin-PAR axis [3].

Bradykinin Receptors Signal Transduction GPCR Thrombosis

Arg-Pro-Pro-Gly-Phe-Ser vs. Other Bradykinin Metabolites: Unique Stability and Non-Vasoactive Profile

Arg-Pro-Pro-Gly-Phe-Ser (Bradykinin 1-6) represents a stable, carboxypeptidase Y (CPY)-derived metabolite of bradykinin . Unlike other active fragments like des-Arg9-Bradykinin (a potent B1 receptor agonist with EC50 of 9.02 nM), Arg-Pro-Pro-Gly-Phe-Ser does not retain significant vasoactive or inflammatory properties [1]. Its stability is a key differentiator; studies on bradykinin degradation show rapid cleavage by angiotensin-converting enzyme (ACE) after Pro7 (RPPGFSP↓FR) to yield RPPGFSP, which is then further processed [2]. While full-length bradykinin is rapidly degraded (half-life <30 seconds in plasma), Arg-Pro-Pro-Gly-Phe-Ser is a stable end-product that can be reliably detected and quantified, making it suitable for use as a biomarker or in longer-term in vitro assays where parent peptide degradation is a concern [3].

Peptide Stability Metabolism Carboxypeptidase Bradykinin

Structural Basis for Thrombin Inhibition: Conformational Features of the RPPGF Motif

The mechanism by which Arg-Pro-Pro-Gly-Phe-Ser inhibits thrombin is attributed to the specific conformation of its RPPGF sequence. Structural studies indicate that the RPPGF peptide binds to the active site of thrombin by forming a parallel β-strand with residues Ser214-Gly216 of the enzyme, and directly interacts with the catalytic triad (His57, Asp189, Ser195) [1]. This interaction is highly specific and explains the selectivity for thrombin over other proteases. Furthermore, SAR studies based on this pentapeptide have led to the development of more potent, conformationally restricted analogs (e.g., FM 19), underscoring the importance of the RPPGF core's three-dimensional structure for its inhibitory activity [2]. This structural insight confirms that the specific amino acid sequence and its resulting conformation are critical for function, and that alterations (e.g., substitution or truncation) will abolish this activity.

Structure-Activity Relationship (SAR) Conformational Analysis Thrombin Inhibitor Peptide Chemistry

Validated Research and Industrial Applications for Arg-Pro-Pro-Gly-Phe-Ser


Selective Inhibition of Thrombin-Induced Platelet Aggregation in Cardiovascular Research

Arg-Pro-Pro-Gly-Phe-Ser is the definitive tool for selectively blocking the α-thrombin-PAR1/4 axis in vitro. Its primary application is in platelet aggregation assays (e.g., light transmission aggregometry) where it is used at an IC50 concentration of approximately 0.5 mM to inhibit the thrombin-specific response without affecting aggregation induced by other agonists like ADP, collagen, or the thromboxane A2 mimetic U46619 [1]. This allows researchers to dissect the specific contribution of thrombin signaling to platelet function, thrombosis, and hemostasis in disease models.

Use as a Stable Biomarker for Endogenous Bradykinin Production

Due to its enhanced stability in biological fluids compared to the rapidly degraded parent peptide bradykinin, Arg-Pro-Pro-Gly-Phe-Ser serves as a reliable and quantifiable biomarker for kinin system activation . It is used in immunoassays (e.g., RIA with a detection range of 10-500 pg/tube) to measure bradykinin generation and metabolism in cell culture supernatants, plasma, and other biological samples, providing a more accurate assessment of kinin-kallikrein system activity than attempting to measure the labile bradykinin directly [2].

Pharmacological Tool for Investigating Thrombin-PAR Signaling in Non-Platelet Cells

Beyond platelets, thrombin activates PAR1 and PAR4 on endothelial cells, fibroblasts, and neurons, leading to diverse cellular responses. Arg-Pro-Pro-Gly-Phe-Ser is used to block α-thrombin-induced calcium mobilization (IC50 for abolishing calcium response at 1 nmol/L thrombin) and other PAR-mediated signaling events [3]. This application is critical for studying the role of thrombin in inflammation, vascular permeability, angiogenesis, and neuroprotection (e.g., blocking thrombin-induced brain tolerance in vivo) [4].

Lead Compound for Structure-Activity Relationship (SAR) Studies

The well-defined mechanism of action and structural data for the core RPPGF motif make Arg-Pro-Pro-Gly-Phe-Ser an excellent starting point for medicinal chemistry campaigns. Researchers procure this compound to use as a reference standard or lead scaffold for designing and synthesizing novel, more potent, and metabolically stable peptide or peptidomimetic inhibitors of thrombin and PAR activation [5]. This is evidenced by the development of subsequent generations of inhibitors like FM 19, which are based on the RPPGF backbone [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arg-Pro-Pro-Gly-Phe-Ser

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.